molecular formula C20H27OP B14495243 Octan-2-YL diphenylphosphinite CAS No. 63543-81-7

Octan-2-YL diphenylphosphinite

Cat. No.: B14495243
CAS No.: 63543-81-7
M. Wt: 314.4 g/mol
InChI Key: QHLNHNLXXBRSIW-UHFFFAOYSA-N
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Description

Octan-2-YL diphenylphosphinite is an organophosphorus compound characterized by a phosphorus center bonded to two phenyl groups and an octan-2-yloxy moiety. Such phosphinites are valuable intermediates in organic synthesis, particularly in transition metal-catalyzed reactions, due to their electron-donating properties and ability to stabilize metal complexes. The octan-2-yl group introduces stereochemical complexity, as seen in related compounds like octan-2-yl sulfate and acetate, where enzymatic hydrolysis exhibits strict stereospecificity . The synthesis of phosphinite derivatives aligns with sustainable chemistry goals, as they can be produced from triphenylphosphine oxide waste .

Properties

CAS No.

63543-81-7

Molecular Formula

C20H27OP

Molecular Weight

314.4 g/mol

IUPAC Name

octan-2-yloxy(diphenyl)phosphane

InChI

InChI=1S/C20H27OP/c1-3-4-5-8-13-18(2)21-22(19-14-9-6-10-15-19)20-16-11-7-12-17-20/h6-7,9-12,14-18H,3-5,8,13H2,1-2H3

InChI Key

QHLNHNLXXBRSIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OP(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octan-2-YL diphenylphosphinite typically involves the reaction of diphenylphosphine with octan-2-ol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine. Common bases used include sodium hydride or potassium tert-butoxide. The reaction proceeds smoothly at room temperature, yielding this compound as the primary product .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Octan-2-YL diphenylphosphinite undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Octan-2-YL diphenylphosphinite has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Octan-2-YL diphenylphosphinite exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphinite group coordinates with transition metals, facilitating various catalytic cycles. The molecular targets include metal centers in catalysts, and the pathways involved are typically those of organometallic catalysis .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Organophosphorus Compounds

Compound Name CAS RN Molecular Formula Key Substituents Reactivity/Applications References
This compound N/A† C₂₀H₂₇OP P–O–(octan-2-yl), P–(Ph)₂ Catalyst ligand; intermediate in synthesis
Octan-2-yl methylphosphonate 148456-51-3 C₉H₂₁O₃P P–O–(octan-2-yl), P–O–CH₃ Hydrolytically stable; industrial solvents
Octyl isopropylphosphonate 108506-63-4 C₁₁H₂₅O₃P P–O–octyl, P–O–(iPr) Surfactants; flame retardants
Octan-2-yl ethylphosphonofluoridate 468711-98-0 C₁₀H₂₁FO₃P P–F, P–O–(octan-2-yl), P–O–Et High reactivity; regulated precursor
Octan-2-yl N,N-diisopropylphosphoramidocyanidate 123-96-6 C₁₄H₂₈N₂OP P–N(iPr)₂, P–CN, P–O–(octan-2-yl) Pesticide intermediates; neurotoxic potential

Substituent Effects on Reactivity and Stability

  • Phenyl Groups (Ph) : The diphenylphosphinite group in this compound enhances electron-withdrawing effects, stabilizing metal complexes in catalytic applications. This contrasts with alkylphosphonates (e.g., methylphosphonate, CAS 148456-51-3), where alkyl groups increase hydrophobicity but reduce ligand strength .
  • Fluorine and Cyano Substituents: Fluoridates (e.g., CAS 468711-98-0) and cyanidates (e.g., CAS 123-96-6) exhibit heightened reactivity due to polar P–F or P–CN bonds. These compounds are often regulated under chemical weapon conventions, unlike phosphinites or phosphonates .
  • Steric and Stereochemical Considerations : The octan-2-yl group introduces a chiral center, as demonstrated in enzymic hydrolysis studies . This stereospecificity may influence the compound’s interaction with chiral catalysts or biological targets.

Analytical and Handling Considerations

  • Chiral Analysis : Enantiomers of octan-2-yl derivatives can be resolved via chiral GC, as shown for octan-2-yl acetate (retention times: 13.9 min for (S), 17.2 min for (R)) . Similar methods may apply to phosphinite stereoisomers.
  • Safety Protocols : Fluoridates and cyanidates require stringent handling (e.g., specialized storage, PPE), whereas phosphonates and phosphinites are generally safer for industrial use .

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